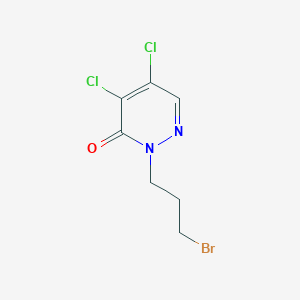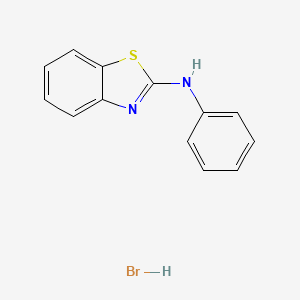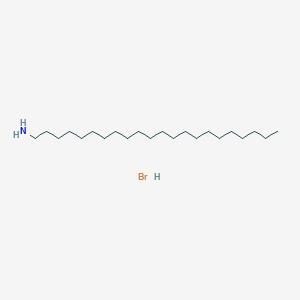
Docosan-1-amine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosan-1-amine;hydrobromide is a chemical compound with the molecular formula C22H47N·HBr. It is a derivative of docosan-1-amine, where the amine group is protonated and paired with a hydrobromide anion. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Docosan-1-amine can be synthesized through the reduction of docosan-1-nitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with the nitrile group being reduced to an amine group.
To obtain docosan-1-amine;hydrobromide, the synthesized docosan-1-amine is reacted with hydrobromic acid. This reaction results in the formation of the hydrobromide salt, which can be isolated through crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale hydrogenation of docosan-1-nitrile followed by acid-base reactions to form the hydrobromide salt. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
Docosan-1-amine;hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction Reactions: The compound can be reduced further to form primary amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas with catalysts like palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution Reactions: Alkylated or acylated amines.
Oxidation Reactions: Imines, nitriles, or oximes.
Reduction Reactions: Primary amines or other reduced forms.
Scientific Research Applications
Docosan-1-amine;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of docosan-1-amine;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane-associated processes.
Comparison with Similar Compounds
Similar Compounds
Docosan-1-amine: The parent compound without the hydrobromide salt.
Docosan-1-ol: An alcohol derivative with similar carbon chain length.
Docosanol: Another long-chain alcohol with antiviral properties.
Uniqueness
Docosan-1-amine;hydrobromide is unique due to its combination of a long carbon chain and an amine group paired with a hydrobromide anion. This combination imparts specific chemical and physical properties that make it valuable in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
316381-34-7 |
|---|---|
Molecular Formula |
C22H48BrN |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
docosan-1-amine;hydrobromide |
InChI |
InChI=1S/C22H47N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23;/h2-23H2,1H3;1H |
InChI Key |
LCPHXJPHLVOORO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



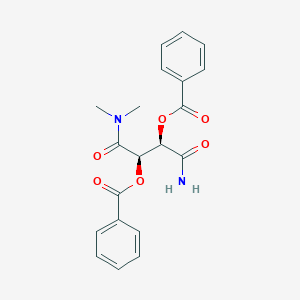
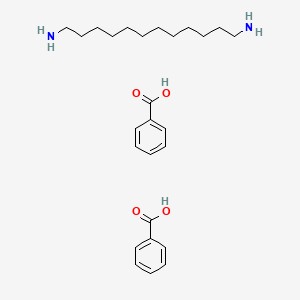

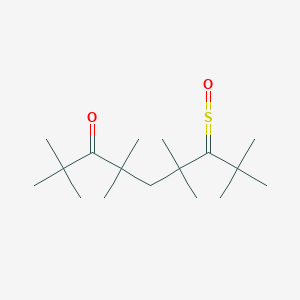
![Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14256722.png)

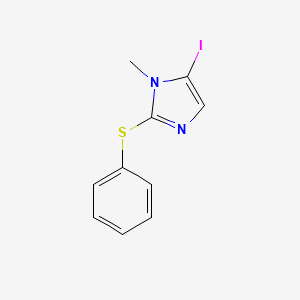
![N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide](/img/structure/B14256738.png)

![2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14256753.png)
![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
